molecular formula C15H13N B3046221 N-(3-Phenylprop-2-yn-1-yl)aniline CAS No. 121194-51-2

N-(3-Phenylprop-2-yn-1-yl)aniline

Cat. No.: B3046221
CAS No.: 121194-51-2
M. Wt: 207.27 g/mol
InChI Key: JRTPBTUTTLIBEZ-UHFFFAOYSA-N
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Description

N-(3-Phenylprop-2-yn-1-yl)aniline is a chemical compound with the molecular formula C15H13N and a molecular weight of 207.28 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Recent research has demonstrated its utility as a key precursor in metal-mediated cyclization reactions. For instance, it can be used in a ZnBr2/Oxone-mediated regioselective ipso-cyclization process to synthesize 1-azaspiro[4.5]deca-3,6,9-trien-8-one derivatives . These spirocyclic structures are of significant interest due to the importance of quaternary carbon centers in many complex architectures . The compound has also been synthesized via copper(I) iodide-catalyzed three-component coupling reactions . As a propargylamine, it belongs to a class of compounds known for interesting biological properties and their value as synthetic intermediates . Handling and Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling procedures. References: 1. RSC Adv., 2019, 9, 33460-33464. 2. Acta Crystallogr Sect E Struct Rep Online, 2009 Sep 26; 65(Pt 10): o2555.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTPBTUTTLIBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558179
Record name N-(3-Phenylprop-2-yn-1-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121194-51-2
Record name N-(3-Phenylprop-2-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Propargylamine Derivatives in Synthetic Chemistry

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (HC≡C-CH₂-). wikipedia.org They are recognized for their broad applicability in numerous areas of chemistry. acs.org The inherent reactivity of the alkyne and amine functionalities makes them valuable intermediates in the synthesis of a diverse range of molecules, including natural products, biologically active compounds, and nitrogen-containing heterocycles. nih.govnih.gov

The synthesis of propargylamines has been a subject of extensive research, with methods such as A³ coupling (aldehyde-alkyne-amine) and KA² coupling (ketone-alkyne-amine) reactions being prominent, often employing transition metal catalysts. acs.orgrsc.org These methods allow for the efficient construction of the propargylamine (B41283) skeleton from readily available starting materials. rsc.org The versatility of propargylamines is further highlighted by their use in the preparation of various heterocyclic systems like pyrroles, pyridines, thiazoles, and oxazoles. acs.org

N 3 Phenylprop 2 Yn 1 Yl Aniline As a Core Building Block in Organic Synthesis

Within the diverse family of propargylamines, N-(3-Phenylprop-2-yn-1-yl)aniline stands out as a particularly useful building block. Its structure, which incorporates a phenyl group on the alkyne and an aniline (B41778) ring, offers a unique combination of steric and electronic properties that can be exploited in a multitude of synthetic transformations. This compound serves as a key intermediate for constructing more complex molecular frameworks. nih.govmolport.com

The synthesis of this compound and its derivatives is often achieved through multicomponent reactions, such as the copper-catalyzed coupling of an aldehyde (like formaldehyde), an aniline, and an alkyne (phenylacetylene). rsc.org This approach provides a direct and efficient route to this valuable synthetic intermediate.

An Overview of the Reactive Alkyne and Aniline Moiety in Facilitating Diverse Reactivity

Established Synthetic Routes for this compound

Traditional methods for the synthesis of N-substituted propargylamines often involve well-established named reactions that create key carbon-carbon or carbon-nitrogen bonds.

Sonogashira Coupling Protocols

The Sonogashira reaction is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. uantwerpen.beyoutube.com This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and is conducted in the presence of an amine base. uantwerpen.beorganic-chemistry.org The reaction can be performed under mild conditions, often at room temperature. uantwerpen.be

While not a direct route to this compound in a single step, the Sonogashira coupling is instrumental in preparing key precursors. For instance, a plausible two-step synthesis could involve the Sonogashira coupling of a protected propargylamine, such as N-Boc-propargylamine, with iodobenzene (B50100) to form N-Boc-N-(3-phenylprop-2-yn-1-yl)aniline. Subsequent deprotection of the Boc group would then yield the target compound. The general mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the key nucleophile that attacks the palladium-aryl complex. youtube.com

Table 1: Typical Components of a Sonogashira Coupling Reaction

ComponentRoleCommon Examples
Palladium CatalystFacilitates oxidative addition and reductive eliminationPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalystForms the copper acetylide intermediateCuI
BaseDeprotonates the terminal alkyne and neutralizes HX byproductTriethylamine (TEA), Diisopropylamine (DIPA)
Aryl/Vinyl HalideElectrophilic coupling partnerIodobenzene, Bromobenzene
Terminal AlkyneNucleophilic coupling partnerPhenylacetylene (B144264), Propargylamine derivatives
SolventProvides reaction mediumToluene, Tetrahydrofuran (THF), Dimethylformamide (DMF)

Modified Buchwald–Hartwig Protocols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. organic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis for preparing aryl amines. researchgate.net The versatility of this method allows for the coupling of a wide range of amines with various aryl partners. organic-chemistry.org

To synthesize this compound, a modified Buchwald-Hartwig approach could be employed by coupling aniline with a suitable propargylic electrophile, such as 3-phenylprop-2-yn-1-yl bromide or triflate. The reaction requires a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is crucial and often involves bulky, electron-rich phosphines that promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org

Table 2: Key Reagents in Buchwald-Hartwig Amination

Reagent TypeFunctionSpecific Examples
Palladium PrecursorSource of the active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes the catalyst and facilitates the reactionBINAP, XPhos, SPhos, dppf
BaseDeprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
Aryl Halide/TriflateElectrophileAryl bromides, aryl chlorides, aryl triflates
AmineNucleophilePrimary amines, secondary amines
SolventReaction mediumToluene, Dioxane, THF

Two-Step Imine Formation Followed by Propargylation

A fundamental approach to propargylamines involves a two-step sequence: the formation of an imine followed by the addition of an alkynyl nucleophile. rsc.org This method offers a high degree of modularity.

In the first step, aniline is condensed with an aldehyde, typically in the presence of a dehydrating agent or Lewis acid, to form an N-arylimine. For the synthesis of this compound, formaldehyde (B43269) or a suitable equivalent would be used. The resulting imine or, more likely, the corresponding iminium ion is a key electrophilic intermediate.

In the second step, a nucleophilic alkynyl species is added to the imine. This is commonly a metal acetylide, such as lithium phenylacetylide or a Grignard reagent like phenylacetylene magnesium bromide. The nucleophilic attack on the imine carbon forms the new carbon-carbon bond and, after workup, yields the desired propargylamine. nih.gov This stepwise approach allows for the isolation and purification of the intermediate imine if desired, providing greater control over the reaction. organic-chemistry.org

Synthesis of Analogues and Derivatives

Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. These methods are particularly well-suited for creating libraries of related compounds, such as analogues of this compound.

Copper-Catalyzed Three-Component Coupling Reactions (A³-coupling) for Propargylamines

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for the synthesis of propargylamines. phytojournal.com This multicomponent reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a copper salt. researchgate.net The reaction is believed to proceed through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a copper acetylide generated from the terminal alkyne. rsc.org

To synthesize this compound directly, the A³-coupling would involve aniline, phenylacetylene, and formaldehyde. The use of different aldehydes, amines, or alkynes allows for the rapid generation of a diverse range of propargylamine derivatives. phytojournal.comacs.org

Table 3: A³-Coupling for the Synthesis of Propargylamines

AldehydeAlkyneAmineCatalystProduct
FormaldehydePhenylacetyleneAnilineCu(I) salt (e.g., CuI, CuBr)This compound
BenzaldehydePhenylacetyleneDiphenylamineCuIN,N-Diphenyl-1,3-diphenylprop-2-yn-1-amine
Various AldehydesVarious AlkynesVarious AminesCu(I), Ru(III), Ag(I), Au(I) saltsDiverse Propargylamines

The crystal structure of a related compound, N-Phenyl-N-(3-phenyl-prop-2-yn-yl)aniline, synthesized via a three-component coupling reaction in the presence of copper(I) iodide, has been reported. organic-chemistry.org

N-Alkylation Strategies for this compound Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of propargylamines is of interest for their potential applications in medicinal chemistry. These derivatives can be prepared through N-alkylation strategies. A common approach involves the initial formation of a sulfonamide, for example, by reacting aniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to give N-phenyl-p-toluenesulfonamide.

This secondary sulfonamide can then be N-alkylated using a propargylic halide, such as 3-phenylprop-2-yn-1-yl bromide, in the presence of a base. Various bases and reaction conditions can be employed for this alkylation. Alternatively, this compound can first be synthesized and then converted to its sulfonamide derivative. The alkylation of sulfenamides with propargyl halides is another route to related sulfur-containing structures. nih.gov

Table 4: General Conditions for N-Alkylation of Sulfonamides

SulfonamideAlkylating AgentBaseSolvent
Aryl or Alkyl SulfonamidesPropargyl halides, Benzyl halidesK₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile (B52724), THF
N-Acyl SulfenamidesPropargyl halidesNaHMDS, KHMDSTHF

Cyclization Reactions

The cyclization of this compound derivatives is a powerful strategy for the construction of spirocyclic and fused heterocyclic systems. These reactions can proceed through different mechanisms, primarily categorized as radical ipso-cyclizations and transition metal-catalyzed annulations, each offering distinct regioselectivity and functional group tolerance.

Radical Ipso-Cyclization Pathways

Radical ipso-cyclization of this compound derivatives has emerged as a key method for synthesizing 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. rsc.orgstmarys-ca.edunih.gov This pathway involves the attack of a radical species at the ipso-position of the aniline ring, leading to the formation of a spirocyclic intermediate which then rearranges to the final product. The regioselectivity of this reaction is a crucial aspect, with conditions being optimized to favor ipso-cyclization over other potential pathways like ortho-cyclization. nih.gov

A notable application of radical ipso-cyclization is the synthesis of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline derivatives. rsc.orgstmarys-ca.edunih.gov This transformation is effectively mediated by a combination of zinc bromide (ZnBr₂) and Oxone (potassium peroxymonosulfate). rsc.orgstmarys-ca.edunih.gov The reaction proceeds smoothly in a mixed solvent system of acetonitrile and water at room temperature. rsc.orgnih.govrsc.org

The use of an N-tosyl-protected aniline with an iodine substituent at the 2-position of the aniline ring has been shown to be an effective strategy to favor the desired ipso-cyclization. nih.gov A variety of substituted N-(3-phenylprop-2-yn-1-yl)anilines have been successfully converted to their corresponding 1-azaspiro[4.5]deca-3,6,9-trien-8-one products in moderate to good yields. rsc.org

Table 1: Selected Examples of ZnBr₂/Oxone-Mediated Ipso-Cyclization

EntryStarting MaterialProductYield (%)
14-(4-Acetyl-phenyl)-3-bromo-6-iodo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-8-one (3a)70 rsc.org
24-[3-Bromo-6-iodo-8-oxo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-4-yl]-benzoic acid methyl ester (3b)81 rsc.org
34-[3-Bromo-6-iodo-8-oxo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-4-yl]-benzonitrile (3c)72 rsc.org
43-Bromo-4-(4-fluoro-phenyl)-6-iodo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-8-one (3d)75 rsc.org
53-Bromo-4-(4-bromo-phenyl)-6-iodo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-8-one (3e)70 rsc.org

Reaction conditions: this compound derivative (0.2 mmol), ZnBr₂ (1 equiv), Oxone (2.0 equiv), MeCN:H₂O (v/v = 4:1, 2.0 mL), room temperature, overnight. rsc.org

Mechanistic investigations have confirmed that the ZnBr₂/Oxone-mediated synthesis of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones proceeds via a regioselective radical ipso-cyclization pathway. rsc.orgstmarys-ca.edunih.govnih.gov The reaction is believed to be initiated by the Oxone-mediated oxidation of the bromide anion (from ZnBr₂) to a bromo radical (Br•). nih.govnih.gov This bromo radical then adds to the alkyne moiety of the this compound derivative.

The resulting vinyl radical intermediate undergoes a 5-exo-trig cyclization, attacking the ipso-carbon of the aniline ring to form a spirocyclic intermediate. This regioselectivity is favored over the alternative 6-endo-trig cyclization that would lead to ortho-cyclized products. nih.gov Subsequent oxidation and rearrangement steps yield the final 1-azaspiro[4.5]deca-3,6,9-trien-8-one product. Computational studies on analogous systems support the favorability of the radical ipso-cyclization pathway over an electrophilic aromatic substitution mechanism. rsc.org

The combination of ZnBr₂ and Oxone has proven to be an effective system for initiating the radical ipso-cyclization of this compound derivatives. rsc.orgnih.govrsc.org Oxone acts as the primary oxidant, generating the necessary radical species from the bromide salt. nih.govnih.gov The reaction is typically carried out in a mixture of acetonitrile and water, which facilitates the dissolution of the reagents and promotes the desired reactivity. rsc.orgrsc.org Room temperature is generally sufficient for the reaction to proceed to completion overnight. rsc.org While ZnBr₂ is a common bromide source, other sources like tetrabutylammonium (B224687) bromide (TBAB) have also been employed in related radical cyclizations promoted by Oxone. nih.gov

The in situ generation of the bromo radical is a key feature of these ipso-cyclization reactions. nih.gov In the context of N-aryl propiolamides, the bromo radical, formed from the oxidation of a bromide anion by Oxone, triggers the radical ipso-cyclization cascade. nih.gov This process involves a single electron transfer from the bromide anion to Oxone. The resulting bromo radical then initiates the cyclization, highlighting its crucial role as the primary radical initiator in these transformations.

Transition Metal-Catalyzed Annulations

While radical pathways are prominent, transition metal catalysis offers an alternative approach to the cyclization of this compound and related structures. Copper catalysts, in particular, have been utilized in the synthesis of N-aryl propargylamines through A³-coupling reactions (aldehyde-alkyne-amine). rsc.org The resulting propargylamines, which include this compound derivatives, can then undergo further post-synthetic modifications, such as cyclization to form quinoline (B57606) structures. rsc.org For instance, the cyclization of various N-aryl propargylamines has been shown to produce C4-aryl quinolines in excellent yields. rsc.org

Gold-Catalyzed Intramolecular Hydroarylation for Dihydroquinoline Derivatives

Gold catalysts have proven effective in mediating the intramolecular hydroarylation of N-aryl propargylamines like this compound. This process, often coupled with a transfer hydrogenation step, provides a direct route to tetrahydroquinoline structures. nih.gov The reaction proceeds through a tandem sequence where the gold catalyst activates the alkyne for an intramolecular attack by the aniline ring, followed by a reduction to yield the saturated heterocyclic product. This methodology has been successfully applied to construct not only tetrahydroquinolines but also more complex fused systems like 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines in moderate to good yields. nih.gov

Oxidative Pathways Leading to Quinoline Derivatives

The oxidation of this compound provides a direct route to quinoline derivatives. These reactions often proceed through the formation of an initial cyclized intermediate, which is then oxidized to the aromatic quinoline system. The specific oxidant and reaction conditions can influence the final product and yield.

Cascade Cyclizations

Cascade reactions, involving a sequence of intramolecular transformations, offer an efficient approach to constructing complex molecular architectures from simple starting materials. This compound is an excellent substrate for such cascades, leading to highly substituted quinoline derivatives.

N-Bromosuccinimide-Mediated Synthesis of 3,6,8-Tribromoquinolines

The reaction of this compound with N-Bromosuccinimide (NBS) initiates a cascade cyclization that results in the formation of 3,6,8-tribromoquinolines. This transformation likely proceeds through an initial electrophilic bromination of the aniline ring, followed by a series of intramolecular cyclization and aromatization steps, with further bromination occurring on the newly formed quinoline ring.

Light-Induced Oxidative Sulfonylation and Cyclization to 3-Sulfonated Quinolines

A notable transformation involves the visible-light-induced oxidative cyclization of this compound with sulfinic acids, which yields 3-sulfonated quinoline derivatives. rsc.orgnih.gov This reaction is significant as it can proceed without the need for an external photocatalyst. rsc.orgnih.gov The process demonstrates good functional group tolerance and provides the desired products in excellent yields with high regioselectivity. rsc.orgnih.gov

The proposed mechanism for the light-induced oxidative sulfonylation and cyclization begins with the formation of a sulfonyl radical from the corresponding sulfinic acid under visible light irradiation. This radical then adds to the alkyne moiety of this compound. The resulting vinyl radical intermediate undergoes an intramolecular attack on the aniline ring, leading to a cyclized radical species. Subsequent oxidation and deprotonation steps yield the final 3-sulfonated quinoline product.

Electrochemical C–H Selenylative Annulation for 3-Selanylquinolines

An environmentally friendly and highly atom-economical method for the synthesis of 3-selanylquinolines involves the electrochemical C–H selenylative annulation of this compound with diorganoyl diselenides. rsc.orgrsc.org This metal- and oxidant-free approach utilizes electricity as a green reagent to drive the reaction at room temperature. rsc.orgresearchgate.net The process is scalable and offers a broad substrate scope, leading to the desired products in yields up to 92%. rsc.orgrsc.orgresearchgate.net Mechanistic studies suggest the reaction proceeds through a radical pathway, with hydrogen as the only significant byproduct. rsc.org

Starting Material Reagents Conditions Product Yield Reference
This compoundDiphenyl diselenideConstant current electrolysis (5 mA), Pt-anode, Graphite cathode, LiClO4, MeCN4-phenyl-3-(phenylselanyl)quinoline92% rsc.org
This compoundDiphenyl ditellurideStandard electrochemical conditions4-phenyl-3-(phenyltellanyl)quinoline90% rsc.org

Other Fundamental Transformations of this compound

The unique structure of this compound, featuring a secondary amine, two distinct aromatic rings, and an internal alkyne, allows for a variety of chemical transformations. These reactions enable the modification of its core structure, leading to a diverse range of derivatives with potential applications in synthetic chemistry. This section explores key oxidative, reductive, and substitution reactions that this compound can undergo.

Oxidation Reactions Leading to Quinones and Other Derivatives

The oxidation of aniline and its derivatives can lead to the formation of quinone and quinone-imine structures, which are a significant class of compounds due to their electrochemical properties and presence in biologically active molecules. While specific studies on the direct oxidation of this compound to quinones are not extensively documented, the reaction can be inferred from the well-established chemistry of N-alkylanilines.

The oxidation typically targets the aniline ring, which is activated towards electrophilic attack and oxidation. The reaction can proceed through a complex mechanism involving the formation of radical cations. Depending on the oxidant and reaction conditions, the oxidation of the N-phenyl portion of the molecule could theoretically lead to p-benzoquinone derivatives. The presence of the N-substituent (the 3-phenylprop-2-yn-1-yl group) would likely result in the formation of a quinone-imine type structure.

Quinones are generally formed through the two-electron oxidation of hydroquinones or catechols, a process that can be catalyzed by various enzymes, metal ions, or molecular oxygen. nih.gov The formation of quinones from aromatic amines often involves an initial hydroxylation of the aromatic ring, followed by oxidation to the corresponding quinone. nih.gov These quinone species are known to be reactive electrophiles. nih.gov

Table 1: Potential Oxidation Products and Reagents

Reagent/Condition Potential Product Type Moiety Targeted
Strong Oxidizing Agents (e.g., K2Cr2O7, H2SO4) Complex polymerization products (Aniline Black) Aniline Moiety
Milder Oxidizing Agents (e.g., Fremy's salt) Quinone-imine derivatives Aniline Moiety

It is important to note that the alkyne moiety can also be susceptible to oxidation, which could lead to cleavage or the formation of α,β-dicarbonyl compounds under harsh conditions, adding complexity to the reaction outcome.

Reduction Reactions of the Alkyne Moiety

The carbon-carbon triple bond in the propargyl group of this compound is a key site for reduction reactions. The outcome of the reduction can be controlled to selectively produce either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane. numberanalytics.com

Catalytic Hydrogenation to Alkanes: Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel (Raney-Ni). libretexts.orglibretexts.org This reaction requires two equivalents of molecular hydrogen (H₂) to yield N-(3-phenylpropyl)aniline. The reaction proceeds stepwise, first forming the alkene which is then immediately reduced to the alkane under the same conditions. libretexts.orgyoutube.com

Selective Reduction to (Z)-Alkenes: Partial hydrogenation to afford the cis- or (Z)-alkene can be accomplished using a "poisoned" catalyst, most notably Lindlar's catalyst. libretexts.org Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison like lead acetate (B1210297) and quinoline. libretexts.org This deactivation of the catalyst prevents the further reduction of the initially formed cis-alkene, allowing for its isolation. youtube.comchadsprep.com This would yield (Z)-N-(3-phenylprop-2-en-1-yl)aniline.

Selective Reduction to (E)-Alkenes: To obtain the trans- or (E)-alkene, a dissolving metal reduction is typically employed. This reaction uses an alkali metal, such as sodium (Na) or lithium (Li), dissolved in liquid ammonia (B1221849) (NH₃) at low temperatures. libretexts.org The mechanism involves the formation of a radical anion intermediate, which is more stable in the trans configuration due to reduced steric hindrance. libretexts.orgyoutube.com This process yields (E)-N-(3-phenylprop-2-en-1-yl)aniline.

Table 2: Selective Reduction of the Alkyne Moiety

Reagent/Catalyst Product Stereochemistry
H₂, Pd/C (or PtO₂, Raney-Ni) N-(3-Phenylpropyl)aniline Alkane (no stereocenter)
H₂, Lindlar's Catalyst (Z)-N-(3-Phenylprop-2-en-1-yl)aniline Z (cis)

Substitution Reactions on Aromatic and Alkynyl Moieties

The presence of two phenyl rings and an alkyne group offers multiple sites for substitution reactions, allowing for extensive functionalization of the molecule.

Electrophilic Aromatic Substitution: Both phenyl rings can undergo electrophilic aromatic substitution (EAS), but their reactivity is governed by the attached substituents. makingmolecules.com

Aniline Ring: The secondary amine group (-NHR) is a powerful activating group and is ortho, para-directing. makingmolecules.com Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation will preferentially occur at the positions ortho and para to the nitrogen atom on the aniline ring. The bulky nature of the N-substituent may favor substitution at the less sterically hindered para position.

Phenylalkyne Ring: The phenyl group attached to the alkyne is substituted with an alkynyl group (-C≡C-CH₂-NH-Ph). The alkynyl group is generally considered to be a deactivating, meta-directing group for electrophilic aromatic substitution.

Reactions at the Alkynyl Moiety: While the internal alkyne in this compound is less reactive in some aspects than a terminal alkyne, it can still participate in certain transformations. However, the most common alkyne substitution, the Sonogashira coupling, requires a terminal alkyne (a C-H bond on an sp-hybridized carbon). libretexts.orgwikipedia.org Therefore, this reaction is more relevant to the synthesis of precursors to the title compound rather than its direct functionalization. For instance, coupling N-propargylaniline (a terminal alkyne) with iodobenzene using a palladium-copper catalyst system is a viable route to synthesize this compound. libretexts.orgorganic-chemistry.org

Other reactions could potentially functionalize the propargylic position (the -CH₂- group adjacent to the alkyne and the nitrogen), as the protons at this position are somewhat acidic and can be removed by a strong base.

Photo-Induced Oxidative Formylation with Molecular Oxygen

A notable transformation of N-alkyl-N-(prop-2-yn-1-yl)anilines is the visible-light-induced oxidative formylation using molecular oxygen, which occurs without the need for an external photosensitizer. rsc.org This reaction converts the N-propargyl group into an N-formyl group, yielding N-phenyl-N-(3-phenylprop-2-yn-1-yl)formamide.

The reaction proceeds under mild conditions, typically involving irradiation with blue LEDs in a solvent like acetone, using the oxygen from the air as the oxidant. rsc.org Mechanistic studies have revealed that both the starting aniline derivative and the formamide (B127407) product can act as photosensitizers. rsc.org The process is believed to involve the generation of both singlet oxygen (¹O₂) and superoxide (B77818) radical anions (O₂˙⁻) through energy transfer and single-electron transfer pathways, respectively. rsc.org These reactive oxygen species play a crucial role in the oxidative cleavage of one of the propargyl groups and the subsequent formylation. rsc.orgrsc.org

Table 3: Conditions for Photo-Induced Oxidative Formylation

Substrate Light Source Solvent Atmosphere Time (h) Product

Data derived from a study on a related N,N-dipropargylaniline derivative, illustrating the general conditions. rsc.org

This transformation represents a green and efficient method for the synthesis of N-aryl formamides, which are important structural motifs in many biologically active compounds and versatile intermediates in organic synthesis.

Structural Analysis and Spectroscopic Characterization in Research Context

Crystallographic Studies and Molecular Geometry

Dihedral Angle Analysis of Phenyl Rings and its Influence on Reactivity

A comprehensive search of the current chemical literature did not yield specific crystallographic data for N-(3-Phenylprop-2-yn-1-yl)aniline. Therefore, a detailed analysis of the dihedral angle between its two phenyl rings based on experimental crystal structure data is not possible at this time.

Advanced Spectroscopic Techniques for Structural Elucidation

In the absence of crystallographic data, spectroscopic methods are indispensable for confirming the structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary pieces of the structural puzzle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of each atom can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two different phenyl rings, the methylene (B1212753) (-CH₂-) bridge, and the amine (N-H) proton. The aromatic protons would typically appear in the downfield region (δ 7.5–6.5 ppm), with the protons on the aniline (B41778) ring showing different shifts and coupling patterns compared to those on the phenylacetylene (B144264) ring due to the influence of the nitrogen atom. The methylene protons adjacent to the nitrogen and the alkyne would likely appear as a doublet around δ 4.0 ppm, coupled to the N-H proton.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be characterized by signals for the two carbons of the alkyne bond (typically δ 80–90 ppm), the methylene carbon, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative, distinguishing the substituted (ipso) carbons from the proton-bearing carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on general principles and data from similar compounds. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aniline Ring (C₆H₅-N)6.6 - 7.2113 - 148
Phenyl Ring (C₆H₅-C≡)7.2 - 7.5122 - 132
Methylene (-CH₂-)~4.0~34
Amine (-NH-)Variable (~4.1)N/A
Alkyne (-C≡C-)N/A82, 86

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₅H₁₃N), high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact mass of 207.1048 g/mol . rsc.orgnih.gov

The fragmentation of the molecular ion upon electron ionization would likely proceed through several predictable pathways based on the structure. Key fragmentation patterns could include:

Benzylic-type cleavage: Fission of the bond between the methylene group and the aniline nitrogen, leading to the formation of a stable propargyl cation or a radical.

Loss of a phenyl group: Cleavage resulting in the loss of a C₆H₅ radical.

Formation of an anilinium ion: Fragmentation leading to a C₆H₅NH₂⁺ species.

Analyzing the mass-to-charge ratio (m/z) of these fragments provides corroborating evidence for the proposed molecular structure.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₃N
Molecular Weight207.27 g/mol
Exact Mass207.1048 g/mol
Predicted [M+H]⁺208.1121

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The most prominent and diagnostic peaks would include a sharp absorption band for the secondary amine N-H stretch, typically appearing around 3400 cm⁻¹. The C≡C triple bond, being internal and relatively symmetric, would exhibit a weak absorption band in the range of 2260-2100 cm⁻¹. Additionally, the spectrum would show strong absorptions corresponding to the aromatic C-H stretches (above 3000 cm⁻¹) and aromatic C=C ring stretches (in the 1600-1450 cm⁻¹ region). The C-N stretching vibration would be observed in the fingerprint region, typically between 1350-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Secondary Amine (N-H)Stretch3500 - 3300 (sharp, medium)
Alkyne (C≡C)Stretch2260 - 2100 (weak)
Aromatic C-HStretch3100 - 3000 (medium)
Aromatic C=CRing Stretch1600 - 1450 (strong to medium)
C-NStretch1350 - 1250 (medium)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of N-(3-Phenylprop-2-yn-1-yl)aniline. mpg.deyoutube.com These methods allow for the prediction of the molecule's reactivity by analyzing its electronic structure. youtube.com

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity. mdpi.comirjweb.com A small HOMO-LUMO gap suggests that the molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for predicting how this compound will interact with other reagents. ajchem-a.com Theoretical calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve approximations of the Schrödinger equation. nih.gov

Table 1: Conceptual Global Reactivity Descriptors for this compound

Descriptor Formula Significance
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron from the molecule. ajchem-a.com
Electron Affinity (A) -ELUMO The energy released when an electron is added to the molecule. ajchem-a.com
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of the molecule to attract electrons. ajchem-a.com
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. mdpi.com
Chemical Softness (S) 1/(2η) The reciprocal of hardness; measures the molecule's polarizability. Soft molecules are more reactive. irjweb.com

| Electrophilicity Index (ω) | χ²/(2η) | A global measure of electrophilic power or energy lowering upon accepting maximal electron charge. ajchem-a.com |

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of reactions involving this compound, such as its cyclization reactions. Experimental studies have shown that N-arylpropargylamines can undergo radical ipso-cyclization. unimi.it Computational studies using DFT can validate and provide detailed insight into these proposed pathways. rsc.org

The general workflow for mechanism elucidation involves:

Proposing Pathways: Based on experimental outcomes and chemical principles, plausible reaction pathways are proposed. For this compound, this could include pathways for hydroamination or cyclization.

Geometry Optimization: The three-dimensional structures of all species along each proposed pathway—reactants, intermediates, transition states (TS), and products—are optimized to find their lowest energy geometries.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable intermediate or reactant will have all real frequencies, whereas a true transition state is a first-order saddle point possessing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com

Energy Profile: By calculating the relative energies of all optimized structures, a potential energy surface (PES) is constructed. This profile reveals the activation energies (the energy barrier from reactant to transition state) for each step. The pathway with the lowest activation energy is generally considered the most favorable and likely mechanism. rsc.org

For instance, in the ZnBr₂/Oxone-mediated ipso-cyclization of related N-tosyl-N-(prop-2-yn-1-yl)anilines, a radical mechanism is proposed. unimi.it A computational investigation would model this process by calculating the energies of the radical intermediates and the transition states connecting them. A computational study on the similar cyclization of aryl propiolates confirmed that radical species favor an ipso-cyclization pathway, whereas cationic intermediates lead to ortho-cyclization, highlighting the power of these models to distinguish between competing mechanisms. rsc.org

Conformational Analysis and Energy Landscape Studies Influencing Reactivity

The reactivity of this compound is not static; it is influenced by the molecule's three-dimensional shape or conformation. Different spatial arrangements of the atoms, known as conformers, can have different energies, and only certain conformers may be suitably oriented for a reaction to occur. Conformational analysis via computational methods maps out the energy landscape of the molecule. mdpi.comnih.gov

This process is typically performed by systematically rotating one or more rotatable bonds (defined by dihedral angles) and calculating the energy at each step, a technique known as a potential energy surface (PES) scan. nih.govvisualizeorgchem.com For this compound, key dihedral angles would include the bonds connecting the aniline (B41778) nitrogen to the phenyl ring and to the propargyl group.

The results of a conformational analysis can be summarized in a table that lists the stable conformers, their key dihedral angles, and their relative energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. However, less stable, higher-energy conformers might be the ones that are actually reactive, a concept explained by the Curtin-Hammett principle. Understanding the energy barriers between different conformers is crucial, as these barriers determine how easily the molecule can adopt the necessary shape for a reaction. DFT calculations at levels like B3LYP/6-311+G(d,p) are well-suited for these types of studies. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle 1 (C-N-C-C) Dihedral Angle 2 (C-C-N-C) Relative Energy (kcal/mol) Population (%) at 298 K
A ~180° (anti) ~60° (gauche) 0.00 75.3
B ~180° (anti) ~180° (anti) 1.20 12.4

| C | ~60° (gauche) | ~60° (gauche) | 0.85 | 22.3 |

Note: This table is illustrative. Actual values would require specific DFT calculations.

By identifying the lowest-energy conformers and the energy barriers to their interconversion, chemists can better predict which reaction pathways are sterically and electronically favored, thereby influencing product outcomes.

Computational Approaches to Catalyst Design and Optimization

The synthesis and transformation of this compound often rely on catalysts, such as gold or other transition metals, particularly for reactions like hydroamination or cycloisomerization. unimi.itfrontiersin.org Computational chemistry has become a powerful partner to experimental work in the design and optimization of these catalysts. sciopen.comyoutube.com Instead of relying solely on trial-and-error synthesis, computational methods can screen potential catalysts and predict their efficacy, saving significant time and resources. ucla.edu

The process of computational catalyst design typically involves the following steps:

Modeling the Catalytic Cycle: The entire catalytic cycle is modeled using DFT, including substrate coordination to the metal center, the key chemical transformation (e.g., nucleophilic attack of the amine onto the alkyne), and product release. ibm.com

Calculating Activation Barriers: The energy barriers for the rate-determining steps of the cycle are calculated for a series of different catalysts (e.g., a gold complex with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands). frontiersin.orgnih.gov

Relating Structure to Activity: By comparing the calculated activation energies, researchers can establish structure-activity relationships. For example, they can determine how the electron-donating or -withdrawing nature of a ligand on a gold catalyst affects the rate of hydroamination. frontiersin.org This allows for the rational design of more efficient catalysts.

Optimization: Computational studies can predict how changes in the catalyst structure, solvent, or other reaction conditions will impact selectivity and reaction rates, guiding experimental efforts toward the optimal conditions. unimi.itresearchgate.net

For example, in the gold-catalyzed hydroamination of alkynes, DFT studies have shown that the electronic properties of the ligands on the gold center can have a non-monotonic effect on catalyst activity, an insight that is critical for catalyst optimization. frontiersin.org By modeling the interaction between this compound and various catalyst candidates, it is possible to pre-select the most promising systems for experimental validation.

Research Applications and Derivatives of N 3 Phenylprop 2 Yn 1 Yl Aniline

Role as a Precursor for Complex Organic Molecules

The reactivity of the alkyne and amine functionalities within N-(3-phenylprop-2-yn-1-yl)aniline makes it an ideal starting point for constructing intricate molecular architectures. This has been exploited in the synthesis of both spirocyclic frameworks and diverse heterocyclic systems.

Synthesis of Spirocyclic Frameworks

Spirocyclic compounds, which feature two rings sharing a single carbon atom, are of significant interest in organic and medicinal chemistry due to their unique three-dimensional structures. This compound and its derivatives have been successfully employed as precursors for the synthesis of these complex scaffolds.

One notable method involves a zinc bromide and Oxone-mediated ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)aniline. nih.gov This reaction proceeds in a regioselective manner through a radical pathway to generate 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. nih.gov The transformation is carried out in a mixed solvent system of acetonitrile (B52724) and water. nih.gov

PrecursorReagentsProduct
N-Tosyl-N-(prop-2-yn-1-yl)anilineZnBr₂, Oxone1-Azaspiro[4.5]deca-3,6,9-trien-8-one

Synthesis of Diverse Heterocycles, Including Quinoline (B57606) Derivatives

This compound is a valuable precursor for a variety of heterocyclic compounds, with quinoline derivatives being a prominent example. Quinolines are a class of nitrogen-containing heterocycles that are prevalent in many biologically active compounds. Photoinduced dehydrogenative annulation represents one modern approach to synthesizing substituted quinolines, such as 6-phenylbenzo[h]quinolines, from styrylpyridine precursors. rsc.org This method is noted for being environmentally friendly as it avoids the use of transition metal catalysts and oxidants, proceeding under mild conditions with high atom efficiency. rsc.org

Contributions to Specialized Chemical Research Areas

The utility of this compound and its derivatives extends into specialized research areas, including medicinal chemistry and materials science.

Development of Novel Entities for Medicinal Chemistry Research

Aniline (B41778) and its derivatives are common structural motifs in many drug candidates due to their versatile nature and ability to interact with biological targets. cresset-group.com However, the aniline moiety can sometimes lead to metabolic instability or toxicity. cresset-group.com Consequently, the development of novel synthetic routes to access diverse aniline derivatives and related heterocyclic scaffolds is of significant interest in medicinal chemistry. The ability to modify the aniline core, as can be done with precursors like this compound, allows medicinal chemists to fine-tune the pharmacological properties of a compound and mitigate potential adverse effects. cresset-group.com

Exploration in Materials Science and Functional Materials

Derivatives of propargylamines, the class of compounds to which this compound belongs, have been investigated for their potential in materials science. nih.gov For instance, 1,2,4-triazole (B32235) derivatives containing allyl groups have been used as precursors for copper(I) coordination compounds that exhibit interesting nonlinear optical and magnetic properties. mdpi.com This highlights the potential for appropriately functionalized derivatives of this compound to serve as ligands for the construction of novel functional materials.

Advanced Derivatives and Analogues in Synthetic Studies

The synthetic utility of this compound is expanded through the creation of various derivatives and analogues. These molecules serve as important intermediates for accessing a wider range of complex structures.

A key synthetic method for creating derivatives is the three-component coupling reaction between a terminal alkyne, an aldehyde (often formaldehyde), and a secondary amine, which can be catalyzed by copper(I) iodide. nih.gov This reaction is a powerful tool for generating a variety of propargylamines. For example, the synthesis of N-phenyl-N-(3-phenylprop-2-yn-yl)aniline has been achieved using this method. nih.gov

N-Aryl Propiolamides as Related Substrates in Cyclization Chemistry

N-Aryl propiolamides, which share a core structural similarity with this compound, are versatile precursors in the synthesis of various nitrogen-containing heterocycles. Their intramolecular cyclization, often facilitated by transition metal catalysts, provides an efficient route to complex molecular architectures.

One of the most prominent applications of N-aryl propiolamides is in the synthesis of γ-lactams . These five-membered cyclic amides are found in a wide array of biologically active natural products and pharmaceuticals. The intramolecular cyclization of N-allyl propiolamides, a subset of N-aryl propiolamides, has been extensively studied. Various catalytic systems, including those based on palladium and rhodium, have been successfully employed to facilitate this transformation. For instance, treatment of N-allyl propiolamides with a PdCl2(PhCN)2/CuCl2/LiCl system can yield α-chloromethylene-β-chloromethyl-γ-lactams. rsc.org Similarly, rhodium catalysts, such as [Rh(cod)Cl]2 in combination with ligands like BINAP, can effectively catalyze the cycloisomerization of N-allyl propiolamides to produce functionalized γ-lactams with high efficiency and enantioselectivity. researchgate.net

Another significant application of N-aryl propiolamides is the synthesis of oxindoles , particularly 3-(1-arylmethylene)oxindoles. A palladium-catalyzed C-H functionalization of N-arylpropiolamides with aryliodonium salts has been developed for this purpose. acs.orgnih.gov This method allows for the selective formation of these valuable compounds in moderate to good yields. The reaction typically employs a Pd(OAc)2 catalyst in the presence of a base like triethylamine. acs.orgnih.gov

The following table summarizes key research findings on the cyclization of N-Aryl Propiolamides:

SubstrateCatalyst/ReagentsProductYieldReference
N-allyl propiolamidesPdCl2(PhCN)2/CuCl2/LiClα-chloromethylene-β-chloromethyl-γ-lactams- rsc.org
N-allyl propiolamides[Rh(cod)Cl]2/BINAP/AgSbF6Functionalized γ-lactams82-96% researchgate.net
N-methyl-N,3-diphenylpropiolamidePd(OAc)2/Et3N, aryliodonium salt3-(1-arylmethylene)oxindolesModerate to Good acs.orgnih.gov
N-arylpropiolamidesPd(OAc)2/NaOAc, iodobenzene (B50100)3-(1-arylmethylene)oxindoles11% (GC yield) acs.org

Functionalized N-(Prop-2-yn-1-yl)aniline Derivatives in Scope Studies

The reactivity of the N-(prop-2-yn-1-yl)aniline scaffold can be finely tuned by introducing various functional groups on both the aniline ring and the alkyne moiety. These modifications have been systematically explored in scope studies to understand their influence on cyclization reactions and to expand the diversity of accessible heterocyclic products.

A significant area of research has been the electrophilic cyclization of N-(2-alkynyl)anilines to synthesize substituted quinolines . nih.gov The quinoline core is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The 6-endo-dig cyclization of N-(2-alkynyl)anilines can be initiated by various electrophiles, including iodine (I2), iodine monochloride (ICl), bromine (Br2), and phenylselenyl bromide (PhSeBr), leading to the formation of 3-halo- and 3-seleno-substituted quinolines in moderate to good yields. nih.gov

The nature and position of substituents on the aniline ring and the alkyne chain have a profound impact on the outcome of these cyclization reactions. For instance, electron-donating or electron-withdrawing groups on the aniline ring can influence the nucleophilicity of the nitrogen atom and the aromatic ring, thereby affecting the rate and regioselectivity of the cyclization. Similarly, the steric and electronic properties of the substituent on the alkyne terminus can dictate the feasibility and efficiency of the ring closure. Studies have shown that while a variety of alkyl and aryl substituents on the alkyne are well-tolerated, sterically hindered groups like tert-butyl or silyl (B83357) groups can inhibit the cyclization. nih.gov

The table below presents a selection of functionalized N-(prop-2-yn-1-yl)aniline derivatives and their cyclization products:

SubstrateElectrophile/CatalystProductYieldReference
N-(2-Heptynyl)anilineI2/NaHCO34-Butyl-3-iodoquinoline43% nih.gov
N-(2-Heptynyl)-4-iodoanilineI2/NaHCO34-Butyl-3,6-diiodoquinoline26% nih.gov
N-(4-Phenyl-2-butynyl)anilinePhSeBr/NaHCO34-Benzyl-3-(phenylselenyl)quinoline74% nih.gov
N-(4-(1-Cyclohexenyl)-2-butynyl)anilineICl/NaHCO34-(1-Cyclohexenylmethyl)-3-iodoquinoline80% nih.gov
N-(2-Alkynyl)aniline with t-Bu on alkyneI2/NaHCO3No cyclization- nih.gov

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding of N-(3-Phenylprop-2-yn-1-yl)aniline

The primary route for the synthesis of this compound and its derivatives is the A³ coupling reaction (aldehyde-alkyne-amine). This one-pot, three-component reaction is an atom-economical method for creating propargylamines. nih.gov The synthesis typically involves the reaction of an aldehyde, an amine, and a terminal alkyne, catalyzed by a transition metal. nih.gov

A key mechanistic aspect of the A³ coupling involves the in-situ formation of an imine from the aldehyde and amine, followed by the activation of the alkyne's C-H bond by the metal catalyst to form a metal acetylide. This acetylide then undergoes nucleophilic addition to the imine, yielding the propargylamine (B41283) product. mdpi.com While various metals can be used, copper has been a workhorse in this field. mdpi.com For instance, a dicopper(I) complex has been shown to be a highly efficient catalyst for A³ coupling reactions, allowing for low catalyst loading. rsc.org

Recent research has also shed light on the mechanistic pathways of transformations involving this compound. For example, the ZnBr₂/Oxone-mediated ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)anilines to form 1-azaspiro[4.5]deca-3,6,9-trien-8-ones is understood to proceed through a regioselective radical ipso-cyclization pathway. stmarys-ca.edunih.govnih.gov

Emerging Methodologies and Catalytic Systems for Enhanced Transformations

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. For the synthesis and transformation of this compound and related compounds, several emerging strategies are noteworthy.

Nanocatalysts: The use of nanocatalysts in A³ coupling reactions has gained significant traction. nih.gov These catalysts, which can be based on metals such as copper, gold, silver, iron, nickel, cobalt, and zinc, offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often easier recovery and recyclability. nih.gov

Heterogeneous Catalysis: To simplify product purification and catalyst reuse, heterogeneous catalytic systems are being developed. An example is a copper(II)-immobilized cross-linked chitosan (B1678972) biocomposite, which has been successfully employed as a recyclable catalyst for the synthesis of N-aryl propargylamines. rsc.org Metal-Organic Frameworks (MOFs) are another class of heterogeneous catalysts showing promise in A³ coupling reactions. rsc.org

Modern Reaction Conditions: The application of microwave irradiation has been shown to significantly accelerate A³ coupling reactions, often leading to quantitative yields in a matter of minutes with low catalyst loading. researchgate.net Furthermore, solvent-free reaction conditions are being explored to develop greener synthetic protocols. rsc.org

A summary of various catalytic systems for A³ coupling is presented below:

Catalyst TypeMetal Center(s)Key Features
NanocatalystsCu, Au, Ag, Fe, Ni, Co, ZnHigh surface area, enhanced activity, recyclability. nih.gov
Heterogeneous BiocompositeCopper(II)Recyclable, based on a biocompatible support. rsc.org
Metal-Organic Frameworks (MOFs)Silver (Ag)Heterogeneous, high activity under ambient conditions. rsc.org
Dicopper ComplexesCopper(I)Highly efficient, low catalyst loading required. rsc.org
Mineral-Based CatalystsCopper (from malachite, azurite, etc.)Readily available, effective in refluxing toluene. researchgate.net

Potential for Novel Synthetic Transformations and Applications

This compound is a versatile building block for the synthesis of more complex and potentially valuable molecules. Its inherent chemical functionalities—the secondary amine, the phenyl rings, and the alkyne group—provide multiple avenues for further transformations.

Heterocycle Synthesis: A significant area of research is the use of N-aryl propargylamines as precursors for a wide array of heterocyclic compounds. For example, post-synthetic cyclization of these molecules can afford C4-aryl quinolines in excellent yields. rsc.org The propargylamine skeleton is also a key intermediate for the synthesis of other heterocycles such as pyrroles, pyridines, thiazoles, and oxazoles. acs.org

Spirocyclic Compounds: As previously mentioned, the ipso-cyclization of derivatives of this compound provides a route to 1-azaspiro[4.5]deca-3,6,9-trien-8-ones, which are complex spirocyclic structures. stmarys-ca.edunih.govnih.gov

The table below outlines some of the novel transformations of N-aryl propargylamines:

Starting MaterialReagents/ConditionsProduct Type
N-aryl propargylaminesHeat/CatalystC4-aryl quinolines rsc.org
N-tosyl-N-(prop-2-yn-1-yl)anilinesZnBr₂/Oxone1-azaspiro[4.5]deca-3,6,9-trien-8-ones stmarys-ca.edunih.govnih.gov
N-aryl propargylaminesVariousPyrroles, pyridines, thiazoles, oxazoles acs.org

Interdisciplinary Research Opportunities

The chemistry of this compound and its derivatives extends beyond traditional organic synthesis, offering exciting opportunities for interdisciplinary research.

Medicinal Chemistry: The propargylamine moiety is a well-established pharmacophore found in several drugs, particularly those targeting neurodegenerative disorders like Parkinson's and Alzheimer's diseases. rsc.orgtandfonline.comnih.gov Compounds such as selegiline (B1681611) and rasagiline (B1678815) are known monoamine oxidase (MAO) inhibitors that contain a propargylamine functional group. rsc.org This opens up avenues for designing and synthesizing novel this compound derivatives as potential therapeutic agents. Research is also ongoing to evaluate the anticancer potential of propargylamine derivatives. rsc.org

Materials Science: The structural motifs accessible from N-aryl propargylamine precursors have potential applications in materials science. For instance, N-aryl diketopyrrolopyrroles (DPPs), which can be synthesized from related building blocks, are being intensively investigated for their use in organic semiconductors and light-emitting materials. nih.gov This suggests that derivatives of this compound could be explored as components of novel optoelectronic materials.

Q & A

Q. Optimization Strategies :

  • Catalyst Loading : Reducing Pd/Cu catalyst loadings (e.g., 2 mol% PdCl₂(PPh₃)₂) minimizes costs without compromising yield .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in cyclization reactions .
  • Stoichiometric Control : Using 1.1 equivalents of aryl halides improves coupling efficiency .

How does the crystal structure of this compound influence its reactivity?

Advanced
The crystal structure reveals:

  • Steric Effects : A dihedral angle of 72.5° between the N-bound phenyl rings creates steric hindrance, limiting nucleophilic attack at the propargyl position .
  • Packing Interactions : Monoclinic symmetry (space group P2₁) with unit cell parameters a = 11.376 Å, b = 5.7287 Å, c = 13.409 Å, and β = 111.276° suggests tight packing, which may reduce solubility in nonpolar solvents .
Crystallographic Data Values
Space groupP2₁ (monoclinic)
Unit cell volume (ų)814.30
Z2
Dihedral angle between phenyls72.5°

These structural insights guide solvent selection (e.g., DMF for enhanced solubility) and predict regioselectivity in cross-coupling reactions .

What spectroscopic and chromatographic techniques validate the purity of this compound?

Q. Basic

  • ¹H NMR : Aromatic protons appear at δ 7.2–7.5 ppm, with propargyl CH₂ resonating at δ 4.2–4.5 ppm .
  • HRMS : Molecular ion peak at m/z 283.36 [M+H]⁺ confirms molecular formula C₂₁H₁₇N .
  • X-ray Diffraction : Single-crystal analysis validates bond lengths and angles (e.g., C≡C bond: 1.20 Å) .
  • Chromatography : TLC (Rf = 0.5 in hexane/EtOAc 4:1) and HPLC (retention time = 8.2 min) monitor reaction progress .

How do radical scavengers like TEMPO elucidate reaction mechanisms in cycloaddition pathways?

Q. Advanced

  • Mechanistic Insight : Adding 2 equivalents of TEMPO to reactions between this compound and arylsulfonylhydrazides completely inhibits product formation, confirming a radical-mediated pathway .
  • Control Experiments : TEMPO traps sulfonyl radicals, preventing propagation steps. This validates the use of EPR spectroscopy to detect transient radicals .

How can contradictory oxidation behavior in gold-catalyzed intramolecular hydroarylations (IMHA) be resolved?

Q. Advanced

  • Contradiction : Gold-catalyzed IMHA of this compound yields 4-phenyl-1,2-dihydroquinoline (25%) and oxidized 4-phenylquinoline (56%) even under nitrogen .
  • Resolution Strategies :
    • Lower Temperature : Reducing reaction temperature from 80°C to 40°C minimizes oxidation.
    • Radical Scavengers : Adding TEMPO (1 equiv.) suppresses autoxidation .
    • Short Reaction Time : Limiting reaction duration to 2 hours reduces exposure to trace O₂ .

What computational methods predict regioselectivity in this compound derivatization?

Q. Advanced

  • DFT Calculations : Transition state modeling (e.g., at the B3LYP/6-31G* level) identifies lower activation energy for ipso-cyclization (ΔG‡ = 18.2 kcal/mol) versus ortho-pathways (ΔG‡ = 24.7 kcal/mol) .
  • Molecular Dynamics : Simulations of solvent effects (e.g., acetonitrile vs. toluene) predict solvation-driven regioselectivity in propargylamine reactions .

How do steric and electronic effects govern catalytic cross-coupling efficiency?

Q. Advanced

  • Steric Effects : Bulky substituents on the phenyl ring reduce Pd catalyst turnover due to hindered oxidative addition. For example, ortho-substituted aryl halides yield <10% product .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aniline moiety accelerate oxidative addition, improving yields by 15–20% .
Substituent Yield (%)
-H63
-NO₂78
-OMe55

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(3-Phenylprop-2-yn-1-yl)aniline
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N-(3-Phenylprop-2-yn-1-yl)aniline

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